molecular formula C21H15ClFN3S B3001014 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine CAS No. 688355-72-8

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine

Cat. No.: B3001014
CAS No.: 688355-72-8
M. Wt: 395.88
InChI Key: YMFGURULCPGIBC-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C21H15ClFN3S. This compound is characterized by its quinazoline core, which is substituted with a 3-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzonitrile with formamide under acidic conditions.

    Introduction of the 3-chlorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable quinazoline derivative with 3-chlorobenzyl mercaptan in the presence of a base such as sodium hydride.

    Attachment of the 4-fluorophenyl Group: The final step is the amination of the quinazoline derivative with 4-fluoroaniline under catalytic conditions, often using palladium catalysts in the presence of a ligand and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives, converting them to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines from nitro derivatives.

    Substitution: Halogenated derivatives of the phenyl rings.

Scientific Research Applications

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in oncology, due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For instance, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these kinases, the compound can prevent the phosphorylation of downstream targets, thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.

    Erlotinib: Similar to gefitinib, it targets EGFR and is used in the treatment of non-small cell lung cancer.

Uniqueness

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives. Its combination of a 3-chlorophenylmethylsulfanyl group and a 4-fluorophenyl group could result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(4-fluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3S/c22-15-5-3-4-14(12-15)13-27-21-25-19-7-2-1-6-18(19)20(26-21)24-17-10-8-16(23)9-11-17/h1-12H,13H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFGURULCPGIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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